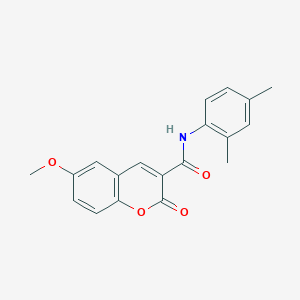

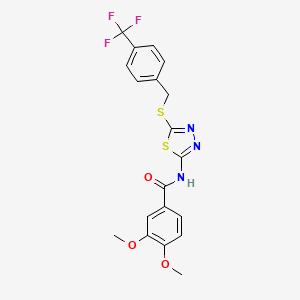

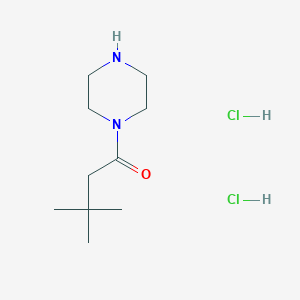

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, commonly known as MPPB, is a compound with potential therapeutic applications. MPPB is a small molecule with a molecular weight of 496.6 g/mol, and its chemical formula is C26H32N4O5. MPPB is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is involved in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB compounds. Researchers have synthesized a library of 30 derivatives based on the 7H-Pyrrolo [2,3-d]pyrimidine scaffold. These compounds were evaluated for their activity against Mycobacterium tuberculosis using the standard broth microdilution method. Notably, 16 compounds displayed in vitro activity against the GFP reporter strain of M. tuberculosis, with MIC 90 values ranging from 0.488 to 62.5 µM . The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine , exhibited a remarkable MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. These findings highlight its potential as an antitubercular agent .

Antifungal Properties

While not explicitly studied for this compound, the pyrrolo [2,3-d]pyrimidine nucleus has been encountered in approved drugs and clinical candidates. For instance, anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib feature this structural motif .

Boronic Acid Derivatives

The compound’s structure includes a phenylboronic acid moiety. Phenylboronic acid is hygroscopic and has applications in various fields, including organic synthesis and catalysis. Its log P (partition coefficient) is approximately 1.58 .

Antioomycete Activity

Although not directly studied for this compound, the 3,4-dihydroisoquinolin-1 (2H)-one derivatives have demonstrated antioomycete activity against P. recalcitrans . Compound I23 exhibited an EC50 value of 14 μM , surpassing the commercial fungicide hymexazol (37.7 μM) .

Propiedades

IUPAC Name |

2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c27-22(17-21(23(28)29)24-11-4-12-26-13-15-30-16-14-26)25-18-7-9-20(10-8-18)31-19-5-2-1-3-6-19/h1-3,5-10,21,24H,4,11-17H2,(H,25,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPVRCAWZMRVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)

![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)